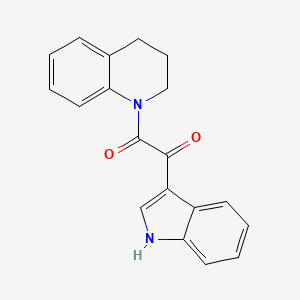
1-(ethylsulfonyl)-N-(2-isopropyl-6-methylphenyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
1-(ethylsulfonyl)-N-(2-isopropyl-6-methylphenyl)-3-piperidinecarboxamide, also known as EIPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EIPPC belongs to the class of piperidinecarboxamide compounds and has been found to exhibit promising biological activities that could be utilized for various therapeutic purposes. In
Wirkmechanismus
The exact mechanism of action of 1-(ethylsulfonyl)-N-(2-isopropyl-6-methylphenyl)-3-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating the activity of ion channels and receptors in the central nervous system. This compound has been found to interact with the voltage-gated sodium channels and inhibit their activity, which could explain its analgesic and anticonvulsant effects. This compound has also been found to interact with the N-methyl-D-aspartate (NMDA) receptors, which could explain its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. This compound has been found to reduce pain and inflammation in animal models, which could be attributed to its analgesic and anti-inflammatory properties. This compound has also been found to exhibit anticonvulsant effects and could be utilized for the treatment of epilepsy. This compound has been found to reduce oxidative stress and inflammation in the brain, which could explain its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(ethylsulfonyl)-N-(2-isopropyl-6-methylphenyl)-3-piperidinecarboxamide has several advantages and limitations for lab experiments. This compound is a relatively stable compound and can be easily synthesized in the laboratory. This compound has been found to exhibit promising biological activities, which makes it an attractive compound for research. However, this compound has not been extensively studied in humans, and its safety and efficacy are not fully understood. This compound also has poor solubility in water, which could limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(ethylsulfonyl)-N-(2-isopropyl-6-methylphenyl)-3-piperidinecarboxamide. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Studies are also needed to investigate the safety and efficacy of this compound in humans. Future research could also focus on developing more potent and selective analogs of this compound that could be utilized for various therapeutic purposes.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit promising biological activities that could be utilized for various therapeutic purposes. However, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(ethylsulfonyl)-N-(2-isopropyl-6-methylphenyl)-3-piperidinecarboxamide has been found to exhibit promising biological activities that could be utilized for various therapeutic purposes. Several studies have investigated the potential use of this compound as an analgesic, anti-inflammatory, and anticonvulsant agent. This compound has also been found to exhibit neuroprotective effects and could be utilized for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-5-24(22,23)20-11-7-9-15(12-20)18(21)19-17-14(4)8-6-10-16(17)13(2)3/h6,8,10,13,15H,5,7,9,11-12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEOXQXSBADOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC=C2C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4711599.png)
![2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4711602.png)

![N-(2,5-dimethylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4711614.png)
![N-(2,6-diethylphenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4711619.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4711643.png)


![1-(4-chlorophenyl)-2-{[4-(2-furylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4711659.png)
![3-(4-methoxyphenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4711679.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B4711683.png)

